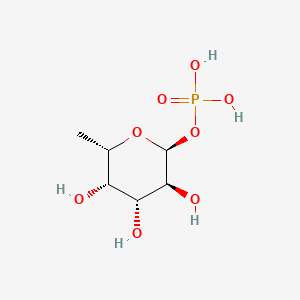![molecular formula C12H18N4O B13850340 2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C12H19N3O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with an aminophenyl group and an acetamide group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide typically involves the reaction of 4-(4-aminophenyl)piperazine with acetic anhydride or acetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes.
Eigenschaften
Molekularformel |
C12H18N4O |
|---|---|
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
2-[4-(4-aminophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C12H18N4O/c13-10-1-3-11(4-2-10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9,13H2,(H2,14,17) |
InChI-Schlüssel |
GURAYVAOOBLYHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



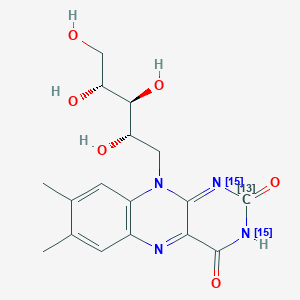
![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
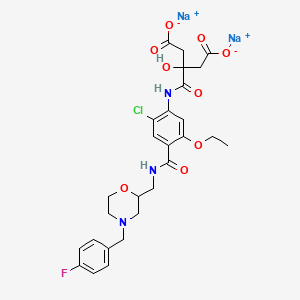
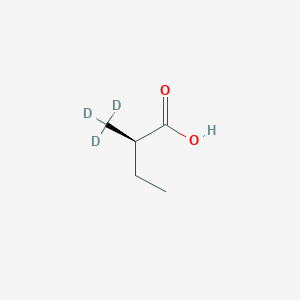
![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)

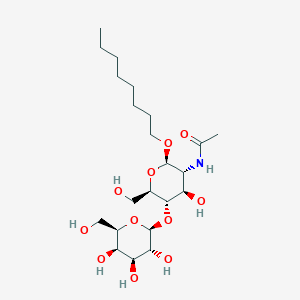
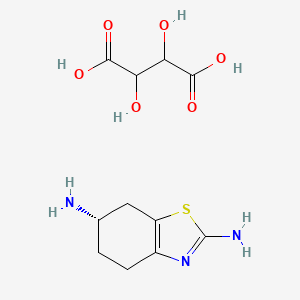
![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)


